

Application Note: Analysis of Methyltin Compounds by Gas Chromatography-Mass Spectrometry

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Compound of Interest

Compound Name: Methyltin(3+)

Cat. No.: B232008

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Introduction

Methyltin compounds, a class of organotin compounds, are utilized in various industrial applications, but their toxicity and persistence in the environment raise significant concerns. Accurate and sensitive quantification of methyltin species such as monomethyltin (MMT), dimethyltin (DMT), and trimethyltin (TMT) is crucial for environmental monitoring and toxicological studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds, making it highly suitable for methyltin analysis after a derivatization step to increase their volatility.^[1] This application note details a robust method for the determination of methyltin compounds in aqueous samples using in-situ derivatization followed by extraction and GC-MS analysis.

Principle

The analytical method involves three key stages. First, the aqueous sample containing ionic methyltin species is adjusted to an acidic pH. Second, an in-situ derivatization is performed by adding an alkylating agent, typically sodium tetraethylborate, which converts the non-volatile methyltin cations into volatile and thermally stable tetraalkyltin derivatives.^{[2][3]} Concurrently, these derivatives are extracted from the aqueous phase into a small volume of an organic solvent using a microextraction technique. Finally, the organic extract is injected into the GC-MS system, where the derivatized methyltin compounds are separated chromatographically

and detected by the mass spectrometer, often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.^{[4][5]}

Experimental Protocols

Protocol 1: Dispersive Liquid-Liquid Microextraction (DLLME) Method

This protocol is adapted from the methodology described for the analysis of methyltins in water samples.^{[2][3]}

1. Reagents and Materials

- Methyltin standards (Monomethyltin, Dimethyltin, Trimethyltin)
- Sodium tetraethylborate (NaBEt_4), 2% solution (w/v) in water (prepare fresh)
- Hydrochloric Acid (HCl) for pH adjustment
- 1,2-Dichlorobenzene (extraction solvent)
- Ethanol (disperser solvent)
- Deionized water
- Glass test tubes (10 mL) with conical bottoms
- Microsyringe for GC injection
- Centrifuge

2. Standard Preparation

- Prepare individual stock solutions of methyltin compounds (e.g., 1000 mg/L as Sn) in a suitable solvent like methanol.
- Prepare a mixed working standard solution by diluting the stock solutions. For example, a 10 mg/L working solution can be prepared by diluting the stock 100-fold with methanol.^[6]

- Prepare fresh calibration standards by spiking appropriate volumes of the working solution into deionized water to cover the desired concentration range (e.g., 0.1 to 2.0 µg/L).[2]

3. Sample Preparation and Extraction

- Place a 5.0 mL aliquot of the water sample (or calibration standard) into a glass test tube.
- Adjust the sample pH to 3 using HCl.[2]
- Prepare a mixture of 15 µL of 1,2-dichlorobenzene (extraction solvent) and 0.5 mL of ethanol (disperser solvent).
- Rapidly inject this mixture into the sample using a syringe, which will form a cloudy solution.
- Gently shake the mixture.
- Centrifuge the sample at 4000 rpm for 5 minutes to separate the phases. The fine droplets of the extraction solvent will sediment at the bottom of the conical tube.
- Carefully collect the sedimented organic phase (approximately 10 µL) using a microsyringe.
- Inject 1 µL of the collected organic phase into the GC-MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) with Large Volume Injection

This protocol is suitable for achieving very low detection limits in aqueous samples like coastal water.[5]

1. Reagents and Materials

- In addition to reagents in Protocol 1: n-hexane (extraction solvent) and an internal standard (e.g., Tripropyltin, TPrT).

2. Sample Preparation and Extraction

- Take a 250 mL aliquot of the water sample in a separatory funnel.[5]

- Add an internal standard (e.g., 20 μ L of 1.0 mg/L TPrT).[5]
- Adjust the pH to between 4 and 5 with an appropriate buffer (e.g., acetate buffer).[6]
- Add 0.5 mL of 2% sodium tetraethylborate and immediately add 2.0 mL of n-hexane.[5][6]
- Shake vigorously for 30 minutes to ensure complete derivatization and extraction.[6]
- Allow the layers to separate.
- Collect the upper n-hexane layer.
- The extract is now ready for large volume injection (e.g., 50 μ L) into the GC-MS using a programmed temperature vaporization (PTV) inlet.[5]

GC-MS Instrumentation and Conditions

The following table outlines typical instrument parameters for methyltin analysis.

Parameter	Setting	Reference
Gas Chromatograph	Agilent 7890B or similar	
Column	Agilent VF-XMS (60 m x 0.25 mm i.d. x 0.25 µm) or co-packed 3% SP-2401/10% SP-2100 on Supelcoport	[4]
Carrier Gas	Helium at a constant flow of 1.5 mL/min	
Inlet	Splitless or Programmed Temperature Vaporization (PTV)	[5][7]
Injection Volume	1 µL (Splitless) or up to 50 µL (PTV)	[5][7]
Inlet Temperature	250 °C	[7]
Oven Program	Initial 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min	General
Mass Spectrometer	Agilent 7000C Triple Quadrupole or 5977A Series GC/MSD	[6]
Ionization Mode	Electron Impact (EI) at 70 eV	[4][5]
Ion Source Temperature	300 °C	
Transfer Line Temp	310 °C	
Acquisition Mode	Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)	[4]
Monitored Ions (m/z)	Selected from the fragmentation patterns of ethylated methyltin derivatives	[4]

(e.g., for MeSnEt₃, Me₂SnEt₂,
Me₃SnEt)

Note: The oven program is a typical starting point and should be optimized for the specific column and analytes.

Data and Performance

The described methods provide excellent sensitivity and linearity for the quantification of methyltin compounds.

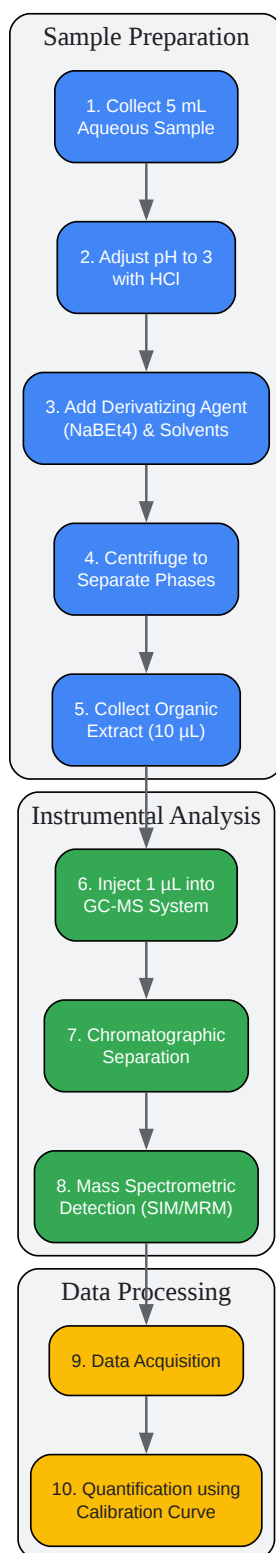
Table 1: Performance Data for Methyltin Analysis using DLLME-GC-MS Data extracted from Smitiene et al., 2014.[2]

Compound	Linear Range (as Sn)	Correlation Coefficient (r ²)	Limit of Detection (LOD) (ng/L as Sn)
Monomethyltin	Up to 2 µg/L	0.998 - 0.999	0.06
Dimethyltin	Up to 2 µg/L	0.998 - 0.999	0.05
Trimethyltin	Up to 2 µg/L	0.998 - 0.999	0.13

Table 2: Performance Data for Organotin Analysis using LLE-GC-MS with Large Volume Injection Data extracted from Jones et al.[5]

Compound	Injection Volume	Limit of Detection (LOD) (ng/L)	Limit of Quantification (LOQ) (ng/L)	Recovery from Coastal Water
Tributyltin	50 µL	0.70	2.1	>97%

Visualized Workflow



Workflow for GC-MS Analysis of Methyltins

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Caption: Experimental workflow for methyltin analysis using DLLME-GC-MS.

Conclusion

Gas Chromatography-Mass Spectrometry, coupled with an appropriate sample preparation technique like dispersive liquid-liquid microextraction or liquid-liquid extraction, provides a highly sensitive and reliable method for the speciation and quantification of methyltin compounds in various matrices. The in-situ derivatization with sodium tetraethylborate is effective for converting non-volatile methyltins into species amenable to GC analysis. The protocols and instrument conditions outlined in this note can be adapted by researchers and analytical laboratories to achieve low detection limits required for environmental and safety monitoring.

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